molecular formula C16H18O3 B1677576 Mucidin CAS No. 52110-55-1

Mucidin

Cat. No. B1677576
CAS RN: 52110-55-1
M. Wt: 258.31 g/mol
InChI Key: JSCQSBGXKRTPHZ-SYKZHUKTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mucidin, also known as Strobilurin A, is a chemical compound with the molecular formula C16H18O3 . It is a unique antimicrobial agent due to its structure and mechanism of action .


Synthesis Analysis

Mucidin is produced in a submerged culture of the basidiomycete Oudemansiella mucida . The synthesis involves acylglycerols, free and esterified sterols . The synthesis is also associated with a novel route initiated with benzoyl CoA molecules .


Molecular Structure Analysis

The molecular structure of Mucidin is characterized by an average mass of 258.312 Da and a monoisotopic mass of 258.125580 Da . It contains double-bond stereo . The mucidin-resistant mucl (G137R) and muc2 (L275S) mutants of Saccharomyces cerevisiae containing point mutations in mtDNA were found to be cross-resistant to kresoximmethyl and azoxystrobin .


Chemical Reactions Analysis

Mucidin’s chemical reactions are associated with resistance to strobilurin fungicides . This resistance can be caused by changes in the structure of apocytochrome b and/or increased efflux of strobilurins from fungal cells .


Physical And Chemical Properties Analysis

Mucidin has a density of 1.1±0.1 g/cm3, a boiling point of 414.2±45.0 °C at 760 mmHg, and a flash point of 175.9±23.3 °C . It has a molar refractivity of 77.9±0.3 cm3 and a molar volume of 242.6±3.0 cm3 .

Scientific Research Applications

Mucidin (Strobilurin A): Comprehensive Analysis of Scientific Research Applications:

Agricultural Use as a Fungicide

Mucidin, widely known as Strobilurin A, has been extensively utilized in agriculture for its fungicidal properties. It is designed to manage fungal pathogens and is known for its broad-spectrum mode of action .

Study of Resistance Mechanisms

Research has been conducted to understand the molecular basis for resistance to Mucidin in various organisms. This includes the preparation of mitochondrial membranes and respiratory measurements to explore resistance .

Cross-Resistance in Mitochondrial Mutants

Studies have shown that in yeast, resistance to Strobilurin A is controlled by both mitochondrial genes and nuclear genes involved in multidrug resistance, providing insights into cross-resistance mechanisms .

Biosynthesis Pathway Analysis

Investigations into the biosynthesis of Strobilurins have revealed potential pathways from Strobilurin A to other related metabolites, enhancing our understanding of its production and metabolic processes .

Anticancer Properties

Recent studies suggest that Strobilurins may have anticancer effects by inhibiting protein synthesis. Mucidin extracted from Oudemansiella mucida has shown potential in acting as an anticancer drug .

properties

IUPAC Name

methyl (2E,3Z,5E)-2-(methoxymethylidene)-3-methyl-6-phenylhexa-3,5-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-13(15(12-18-2)16(17)19-3)8-7-11-14-9-5-4-6-10-14/h4-12H,1-3H3/b11-7+,13-8-,15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCQSBGXKRTPHZ-SYKZHUKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC1=CC=CC=C1)C(=COC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C=C/C1=CC=CC=C1)/C(=C\OC)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401025570
Record name Mucidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mucidin

CAS RN

52110-55-1
Record name Strobilurin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52110-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mucidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052110551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mucidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MUCIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15143I0275
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mucidin
Reactant of Route 2
Reactant of Route 2
Mucidin
Reactant of Route 3
Reactant of Route 3
Mucidin
Reactant of Route 4
Reactant of Route 4
Mucidin
Reactant of Route 5
Reactant of Route 5
Mucidin
Reactant of Route 6
Reactant of Route 6
Mucidin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.